molecular formula C8H9ClO5S B1473242 Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate CAS No. 1443981-74-5

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate

Cat. No.: B1473242
CAS No.: 1443981-74-5
M. Wt: 252.67 g/mol
InChI Key: GELHDUGJCCZDKY-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is an organosulfur compound that features a furan ring substituted with a chlorosulfonyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate typically involves the chlorosulfonylation of a furan derivative. One common method includes the reaction of 5-ethylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as aliphatic and heterocyclic amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Tin(II) chloride in aqueous or alcoholic media.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction: Sulfonamides or thiols.

    Hydrolysis: 5-ethylfuran-2-carboxylic acid.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is unique due to the presence of both a furan ring and a chlorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-ethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO5S/c1-3-5-7(15(9,11)12)4-6(14-5)8(10)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELHDUGJCCZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
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Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
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Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Reactant of Route 4
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Reactant of Route 5
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Reactant of Route 6
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate

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